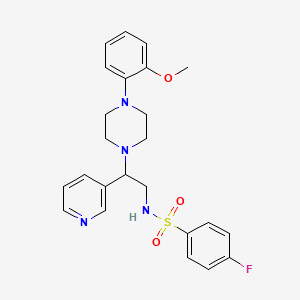

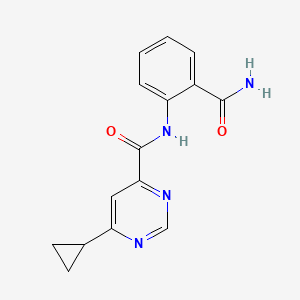

![molecular formula C7H8ClN3O5 B2400935 O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride CAS No. 2095409-08-6](/img/structure/B2400935.png)

O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

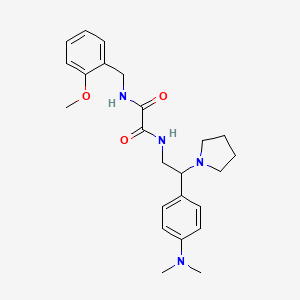

“O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride” is a chemical compound with the CAS Number 2095409-08-6 . It has a molecular weight of 249.61 . It is also known by its IUPAC name, O-(2,4-dinitrobenzyl)hydroxylamine hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7N3O5.ClH/c8-15-4-5-1-2-6(9(11)12)3-7(5)10(13)14;/h1-3H,4,8H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

“this compound” appears as a colorless or light yellow solid . It has a melting point of about 173°C . It is slightly soluble in water but soluble in organic solvents such as alcohol and ether .Scientific Research Applications

Active-Site-Directed Inhibition Studies

O-(2,4-Dinitrophenyl)hydroxylamine has been identified as an active-site-directed inhibitor in enzyme studies. It's specifically noted for modifying D-amino acid oxidase, where it incorporates an amine group into an accessible nucleophilic residue, releasing 2,4-dinitrophenol in the process. This reaction can be protected against by competitive inhibitors like benzoate, suggesting its active-site-specific action (D’Silva, Williams, & Massey, 1986).

Synthesis of Substituted N-benzoyliminopyridinium Ylides

The compound has been used in the synthesis of various substituted N-benzoyliminopyridinium ylides, a process which involves expedient N-amination/benzoylation of different substituted pyridines (Legault & Charette, 2003).

Reactions with Bis(2,4-dinitrophenyl)phosphate

It plays a role in the study of nucleophilic substitution reactions, particularly with bis(2,4-dinitrophenyl)phosphate. These studies help understand the mechanisms of such reactions and the identification of key intermediates, which are crucial in organic synthesis and drug development (Domingos et al., 2004).

Metabolism of Phenylureas

In the metabolism of phenylureas, derivatives of O-(2,4-dinitrophenyl)hydroxylamine are used for thin-layer chromatographic separation and identification of aliphatic hydroxylamines. This is vital in the study of pesticides and their metabolic byproducts (Schuphan & Geike, 1973).

Synthesis of Biologically Active Compounds

It has been used in the rhodium-catalyzed synthesis of unprotected NH-sulfoximines from sulfoxides, providing efficient access to free NH-sulfoximines, which are important in various biologically active compounds (Miao, Richards, & Ge, 2014).

Mechanism of Action

Target of Action

O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride is a synthetic compound that has been found to bind to the enzyme-bound site of the cap-dependent endonuclease . This enzyme plays a crucial role in the replication of certain viruses, including the influenza virus .

Mode of Action

The compound interacts with its target, the cap-dependent endonuclease, by binding to the enzyme-bound site . This interaction inhibits the activity of the enzyme, thereby preventing the replication of the virus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the viral replication pathway. By inhibiting the cap-dependent endonuclease, the compound disrupts the replication of the virus, leading to a decrease in viral load .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may be well-absorbed and distributed in the body

Result of Action

The primary result of the action of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride is the inhibition of viral replication. This leads to a decrease in viral load and potentially aids in the recovery from viral infections .

Action Environment

The action of O-[(2,4-Dinitrophenyl)methyl]hydroxylamine hydrochloride can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C Additionally, the compound’s efficacy may be influenced by the presence of other compounds or conditions in the body

Safety and Hazards

“O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride” is a toxic substance that is irritating and mutagenic . Contact with the skin, eyes, and respiratory tract should be avoided . Appropriate personal protective equipment, such as chemical goggles, protective gloves, and lab coats, should be worn during use or handling .

Properties

IUPAC Name |

O-[(2,4-dinitrophenyl)methyl]hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5.ClH/c8-15-4-5-1-2-6(9(11)12)3-7(5)10(13)14;/h1-3H,4,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPGJBBLPNROIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

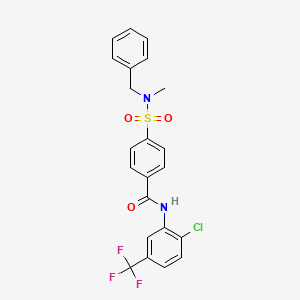

![6-Fluoro-4-[(3-methoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2400860.png)

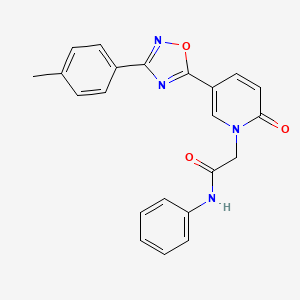

![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B2400866.png)